2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline
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Overview
Description
2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 6-methylquinoline followed by chlorination. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the desired position. Subsequent chlorination can be achieved using reagents like phosphorus oxychloride or thionyl chloride under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products
Reduction: 2-Chloro-6-methyl-3-amino-5,6,7,8-tetrahydroquinoline.
Substitution: 2-Amino-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline.
Oxidation: 2-Chloro-6-carboxy-3-nitro-5,6,7,8-tetrahydroquinoline.
Scientific Research Applications
2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infections.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-3-nitropyridine: Similar in structure but lacks the tetrahydroquinoline ring, making it less complex.
6-Chloro-2-methyl-3-nitropyridine: Another related compound with a pyridine ring instead of a quinoline ring.
2-Chloro-3-nitro-6-methylpyridine: Shares the chloro and nitro substituents but differs in the core structure
Uniqueness
2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6-2-3-8-7(4-6)5-9(13(14)15)10(11)12-8/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOBDKZARWNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=C(C=C2C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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